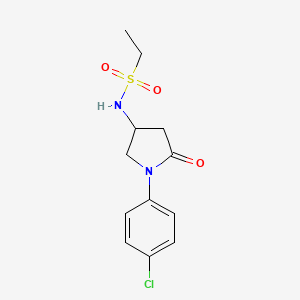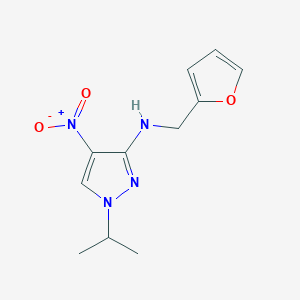![molecular formula C16H18ClNO3 B2622461 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol CAS No. 1036618-22-0](/img/structure/B2622461.png)
2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol (2-CAMP) is an organic compound that has been studied as a potential therapeutic agent for various diseases, including cancer, Alzheimer’s, and Parkinson’s. In recent years, there has been an increase in research on 2-CAMP due to its potential to act as a novel therapeutic agent.
Scientific Research Applications
2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol has been studied for its potential to act as a therapeutic agent for various diseases. In particular, 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol has been studied for its potential to inhibit the growth of cancerous cells. In addition, 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol has been studied for its potential to act as an antioxidant, and to protect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Mechanism of Action
The exact mechanism of action of 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol is not yet fully understood. However, it is believed that 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol works by inhibiting the activity of certain enzymes involved in the growth of cancerous cells. In addition, 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol has been shown to have antioxidant properties, which may help to protect against neurodegenerative diseases.
Biochemical and Physiological Effects
2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol has been shown to have a variety of biochemical and physiological effects. In particular, 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol has been shown to inhibit the activity of certain enzymes involved in the growth of cancerous cells. In addition, 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol has been shown to have antioxidant properties, which may help to protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The use of 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol in laboratory experiments has both advantages and limitations. One advantage of using 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol is that it is relatively easy to synthesize. Additionally, 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol has a wide range of potential applications, making it an attractive option for laboratory experiments. However, there are some limitations to using 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol in laboratory experiments. In particular, the exact mechanism of action of 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol is not yet fully understood, which can make it difficult to accurately interpret results. Additionally, 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol is not yet approved for clinical use, so it cannot be used in human trials.
Future Directions
There are a number of potential future directions for research on 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol. One potential direction is to further investigate the mechanism of action of 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol and its potential to inhibit the growth of cancerous cells. Additionally, further research could be done to explore the potential of 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol to protect against neurodegenerative diseases. Additionally, further research could be done to explore the potential of 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol to be used in clinical trials. Finally, research could be done to explore the potential of 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol to be used as an antioxidant.
Synthesis Methods
2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol is synthesized using a two-step reaction process. The first step involves the reaction of 3-chloro-4-methoxyphenylacetic acid with ethylenediamine in aqueous ethanol. This reaction produces 3-chloro-4-methoxyphenylacetamidine, which is then reacted with ethyl 6-ethoxyphenylacetate in the presence of sodium hydroxide. This second reaction produces 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol.
properties
IUPAC Name |
2-[(3-chloro-4-methoxyanilino)methyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-3-21-15-6-4-5-11(16(15)19)10-18-12-7-8-14(20-2)13(17)9-12/h4-9,18-19H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSUJPXZWORQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2622379.png)
![(1R,9S)-11-(2-Chloropropanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2622383.png)
![1-benzyl-3-[(4-chlorophenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2622384.png)


![4-(benzylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2622388.png)
![2-(4-Chlorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2622389.png)
![Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate](/img/structure/B2622390.png)


![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloropyridine-4-carboxamide](/img/structure/B2622397.png)


